
6-Decyloxynaphthalene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Decyloxynaphthalene-2-carbonitrile is an organic compound characterized by a naphthalene ring substituted with a decyloxy group at the 6-position and a cyano group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Decyloxynaphthalene-2-carbonitrile typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first functionalized to introduce the decyloxy group. This can be achieved through an etherification reaction where naphthol is reacted with decyl bromide in the presence of a base such as potassium carbonate.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Decyloxynaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include naphthoquinones or other oxygenated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituent introduced, products can vary widely, including halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
6-Decyloxynaphthalene-2-carbonitrile has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.
Industrial Applications: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Decyloxynaphthalene-2-carbonitrile depends on its specific application. For instance, in biological systems, it may interact with cellular components through its cyano group, which can form hydrogen bonds or participate in nucleophilic addition reactions. The decyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarbonitrile: Lacks the decyloxy group, making it less lipophilic.
6-Methoxynaphthalene-2-carbonitrile: Contains a methoxy group instead of a decyloxy group, resulting in different physical and chemical properties.
6-Decyloxynaphthalene-1-carbonitrile: The cyano group is positioned differently, which can affect reactivity and applications.
Uniqueness
6-Decyloxynaphthalene-2-carbonitrile is unique due to the presence of both the decyloxy and cyano groups, which confer distinct physical properties and reactivity. This combination makes it particularly useful in the synthesis of specialized materials and in applications requiring specific lipophilicity and reactivity profiles.
Propiedades
Número CAS |
66217-28-5 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
6-decoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C21H27NO/c1-2-3-4-5-6-7-8-9-14-23-21-13-12-19-15-18(17-22)10-11-20(19)16-21/h10-13,15-16H,2-9,14H2,1H3 |
Clave InChI |
VIHSPNBFGOOLRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
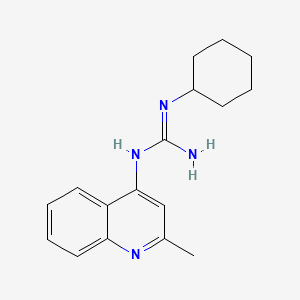

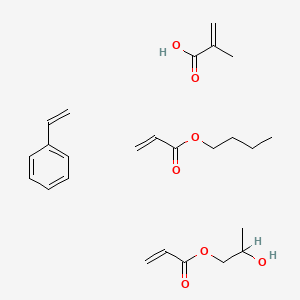

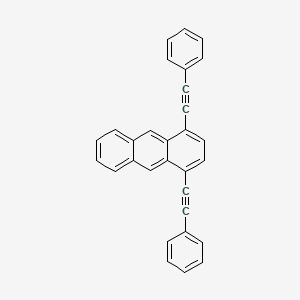
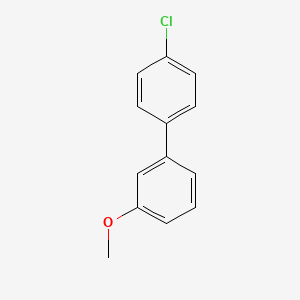
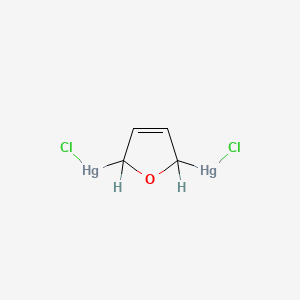
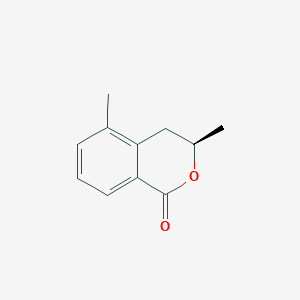
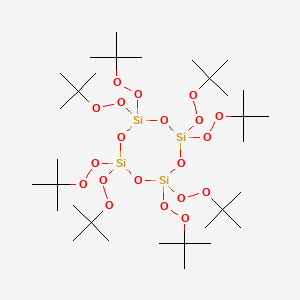

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)

